3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid

Catalog No.
S14334258
CAS No.
86454-07-1
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propan...

CAS Number

86454-07-1

Product Name

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid

IUPAC Name

3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanoic acid

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-5-4-7(11)10-6(9-5)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

IZVFUBYMNATRBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCC(=O)O

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is a compound featuring a dihydropyrimidine structure, which is characterized by its unique combination of a pyrimidine ring and a propanoic acid moiety. The molecular formula for this compound is C8H10N2O3C_8H_{10}N_2O_3, and it has a molecular weight of approximately 182.18 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may yield alcohols or amines, often employing catalysts such as Raney nickel or palladium on carbon.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid and its derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction .

Ongoing studies aim to elucidate the precise mechanisms of action and therapeutic potentials of this compound.

The synthesis of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid typically involves:

  • Biginelli Reaction: This method combines urea, an aldehyde, and a beta-keto ester under acidic conditions to yield dihydropyrimidines. Variations of this reaction can enhance yields and purities .
  • Cyclization Reactions: Specific precursors undergo cyclization under controlled conditions using reagents like azobisisobutyronitrile and triethylamine in refluxing solvents such as 1-propanol .

These methods are adaptable for both laboratory-scale and industrial production.

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses in treating infections and other diseases.
  • Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds, aiding in the development of new materials and chemical processes .

The interaction studies of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid focus on its binding affinity to various biological targets:

  • Enzyme Targets: The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding: Studies are ongoing to determine how it binds to specific receptors, which could influence cellular signaling pathways .

These interactions are crucial for understanding the compound's therapeutic potential.

Several compounds share structural similarities with 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid PhenylamideContains a pyrrole ring0.85Exhibits distinct biological activity compared to pyrimidine derivatives
6-Amino-4-Oxo-1-Phenyl-1,4-Dihydro-PyrimidineSimilar core structure0.80Known for its anti-inflammatory properties
Methyl 2-(1-Ethyl-6-Oxo-1,6-Dihydropyrimidin-4-Yl)AcetateRelated dihydropyrimidine structure0.82Used in various synthetic applications

The uniqueness of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid lies in its specific functional groups that confer distinct reactivity and biological activity compared to these similar compounds. Its potential applications in medicinal chemistry make it a valuable subject for further research and development.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

182.06914219 g/mol

Monoisotopic Mass

182.06914219 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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